3-HYDROXY-4-[(NAPHTHALEN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Overview
Description
3-HYDROXY-4-[(NAPHTHALEN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a tetrahydrothiophene ring substituted with a naphthylamino group and a hydroxyl group
Preparation Methods
The synthesis of 3-HYDROXY-4-[(NAPHTHALEN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of tetrahydrothiophene with naphthylamine under specific conditions to introduce the naphthylamino group. The hydroxyl group is then introduced through subsequent reactions, and the final step involves the oxidation of the sulfur atom to form the 1,1-dioxide. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts to improve yield and efficiency.
Chemical Reactions Analysis
3-HYDROXY-4-[(NAPHTHALEN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the naphthylamino group or the hydroxyl group.
Substitution: The compound can undergo substitution reactions where the naphthylamino or hydroxyl groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
3-HYDROXY-4-[(NAPHTHALEN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-[(NAPHTHALEN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with molecular targets such as enzymes and receptors. The naphthylamino group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-HYDROXY-4-[(NAPHTHALEN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE include:
4-[(2-hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide: This compound has a hydroxyethyl group instead of a naphthylamino group, which affects its chemical properties and applications.
Tetrahydrothiophene-3-ol 1,1-dioxide: Lacks the naphthylamino group, making it less complex and with different reactivity. The uniqueness of this compound lies in its combination of the naphthylamino and hydroxyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(naphthalen-2-ylamino)-1,1-dioxothiolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14-9-19(17,18)8-13(14)15-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-16H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKXDTKRDSDTSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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